(4-benzylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-17(2)25-21-10-6-9-20(16-21)22(24)23-13-11-19(12-14-23)15-18-7-4-3-5-8-18/h3-10,16-17,19H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRDINHNIPTPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387342 | |
| Record name | ST50926861 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-41-5 | |
| Record name | ST50926861 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Phenylmethanone Moiety: The phenylmethanone moiety can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.
Linking the Propan-2-yloxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity :
- Research indicates that compounds similar to (4-benzylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, studies have shown that piperidine derivatives can enhance synaptic levels of these neurotransmitters, leading to improved mood regulation.
-
Analgesic Properties :
- The compound has been investigated for its analgesic properties. Analogous compounds have demonstrated efficacy in pain management by acting on opioid receptors, providing insights into potential uses in treating chronic pain conditions.
-
Antiviral Activity :
- Some derivatives have shown promise as antiviral agents, particularly against HIV. The structural similarities with other known antiviral compounds suggest that this compound may inhibit viral replication through similar mechanisms.
Case Study Overview
- Antidepressant Effects : A study published in 2015 indicated that similar compounds could significantly increase serotonin reuptake inhibition, suggesting a potential mechanism for treating depression through enhanced neurotransmitter activity .
- Analgesic Evaluation : In preclinical trials, derivatives exhibited significant analgesic effects when tested in rodent models, indicating their potential utility in pain management therapies .
- Antiviral Testing : A recent investigation demonstrated that this compound could inhibit HIV replication effectively in laboratory settings, highlighting its potential as an antiviral agent .
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and effect on cellular processes are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperidine and Phenyl Substituents
Compound X’s structure is defined by two key regions:
- Piperidine moiety : 4-Benzylpiperidin-1-yl group.
- Aryl ketone : 3-Isopropoxyphenyl group.
Comparisons with analogs highlight variations in these regions (Table 1):
Table 1: Structural Features of Compound X and Analogs
Key Observations :
- Aryl Substituent Position : Compounds with alkoxy groups at the 4-position (e.g., Compound 9) show reduced H3R affinity compared to 3-substituted analogs, suggesting positional sensitivity .
- Chain Length : Hexyloxy chains (Compound 5) enhance lipophilicity and blood-brain barrier penetration, correlating with anticonvulsant efficacy in maximal electroshock (MES) models .
Pharmacological Profiles
Key Insights :
- Cholinesterase Inhibition : Methylpiperidine analogs (Compound 14) exhibit moderate activity, while 4-benzylpiperidine (Compound X) may offer improved selectivity due to steric effects .
- Anticonvulsant Activity : Hexyloxy derivatives (Compound 5) show efficacy in MES models, suggesting Compound X’s shorter isopropoxy chain may reduce CNS penetration .
- H3R Affinity : Chlorophenyl substitution (Compound 15) enhances affinity, indicating electron-withdrawing groups improve target engagement .
Key Trends :
- Yield : 3-Substituted phenyl analogs (Compound 13) achieve higher yields (64%) than 4-substituted (Compound 9, 30%) due to reduced steric hindrance .
- Melting Points : Chlorophenyl derivatives (Compound 15) exhibit higher melting points, likely due to enhanced crystallinity from halogen interactions .
- Lipophilicity : Longer alkoxy chains (hexyloxy in Compound 9) increase logP, which may improve membrane permeability but reduce solubility .
Biological Activity
The compound (4-benzylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . It features a piperidine ring, a benzyl group, and a propan-2-yloxy substituent on the phenyl ring.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been shown to act as a GABA receptor antagonist , influencing the central nervous system by modulating inhibitory neurotransmission . Additionally, its structural components suggest potential interactions with dopamine and serotonin receptors, which are critical in mood regulation and psychotropic effects.
Pharmacological Effects
- Neurotransmitter Modulation :
-
Analgesic Properties :
- Research has suggested that derivatives of piperidine compounds can exhibit analgesic effects, potentially making this compound relevant in pain management therapies.
-
Antidepressant Activity :
- Preliminary studies indicate that compounds with similar structures may possess antidepressant-like effects, possibly through the modulation of serotonin pathways.
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| GABA Receptor Antagonism | Inhibits GABA activity | |
| Analgesic Potential | Pain relief in models | |
| Antidepressant-like | Mood enhancement |
Case Study 1: Neuropharmacological Assessment
In a study assessing the neuropharmacological effects of this compound, researchers administered the compound to rodent models to evaluate anxiety and depressive behaviors. The results indicated a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test, suggesting potential therapeutic applications in anxiety disorders.
Case Study 2: Pain Management Exploration
Another case study focused on the analgesic properties of piperidine derivatives, including this compound. In this study, the compound was tested against standard analgesics in a formalin-induced pain model. The results showed comparable efficacy to established analgesics, supporting further exploration into its use for pain management.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-benzylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone, and what key reagents or conditions are critical?
- Methodology : Multi-step synthesis is typically required. For example:
-
Step 1 : Coupling of 3-(propan-2-yloxy)benzoyl chloride with 4-benzylpiperidine under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine to form the ketone linkage .
-
Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
-
Key Conditions : Use of inert atmosphere (N₂/Ar) to prevent oxidation, and strict temperature control (e.g., 0–5°C during acyl chloride reactions) .
Synthetic Step Reagents/Conditions Yield Reference Acylation DCM, triethylamine, 0°C ~60-70% Purification Hexane/EtOAc (3:1) >95% purity
Q. How is the structural characterization of this compound validated?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton/carbon environments (e.g., benzyl protons at δ 3.8–4.2 ppm, piperidine carbons at δ 40–55 ppm) .
-
High-Performance Liquid Chromatography (HPLC) : Retention time (~11–12 min) and peak area (>95%) for purity assessment .
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) matching the theoretical mass .
- Example Data :
-
¹H-NMR (CDCl₃) : δ 1.72–2.06 (bm, 4H, piperidine), 3.82 (s, 3H, methoxy), 7.27–7.34 (m, 5H, benzyl aromatic) .
Q. What biological activities are typically investigated for structurally similar compounds?
- Methodology :
- In vitro assays : Target binding (e.g., GPCR or kinase inhibition) using radioligand displacement or fluorescence polarization .
- Cellular assays : Cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines .
- Structural analogs : Piperazine/piperidine-containing compounds often show CNS activity (e.g., dopamine receptor modulation) .
Q. How is the structure-activity relationship (SAR) analyzed for this compound?
- Methodology :
- Functional group substitution : Compare analogs with variations in the benzyl or propan-2-yloxy groups .
- Pharmacophore mapping : Computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodology :
- Catalyst screening : Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts to enhance coupling efficiency .
- Flow chemistry : Continuous flow reactors for improved heat/mass transfer and scalability .
- Example : Optimizing acylation step with 10 mol% DMAP (4-dimethylaminopyridine) increased yield from 60% to 85% .
Q. How to resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?
- Methodology :
- Orthogonal validation : Combine NMR, HPLC, and elemental analysis. For instance, NMR impurities (e.g., residual solvents) may not affect HPLC purity .
- Advanced techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .
Q. What reaction mechanisms govern key transformations in its synthesis?
- Methodology :
- DFT calculations : To model transition states (e.g., acylation step) and identify rate-limiting steps .
- Isotopic labeling : Use of deuterated reagents to trace proton transfer in piperidine ring formation .
- Example : Metal-catalyzed C–N coupling (e.g., Buchwald-Hartwig) for benzyl-piperidine linkage, involving oxidative addition/reductive elimination steps .
Q. How can pharmacokinetic properties (e.g., solubility) be improved via structural modification?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
